The compound can be identified through its various chemical identifiers, including its IUPAC name and structural formula. It is categorized under organic compounds due to the presence of carbon, nitrogen, sulfur, and hydrogen atoms. The specific classification as a carbamimidothioate indicates its functional groups, which are essential for its biological activity.
The synthesis of 2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate involves several key steps, typically starting from readily available precursors.
The molecular structure of 2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate can be described using various chemical notations:
The compound can be represented using various structural formulas, including:
C1=CC=C(C=C1)C(C(C(=N)N)=S)=SThe compound engages in several chemical reactions due to its functional groups:
The mechanism of action for 2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate is primarily related to its interaction with biological targets:
Research indicates that such compounds often exhibit significant effects on cancer cell lines by inducing apoptosis and inhibiting proliferation.
A comprehensive analysis of the physical and chemical properties includes:
The potential applications of 2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate span various fields:
Research continues into optimizing this compound's efficacy and safety profile for therapeutic applications, highlighting its importance in ongoing drug development efforts.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1